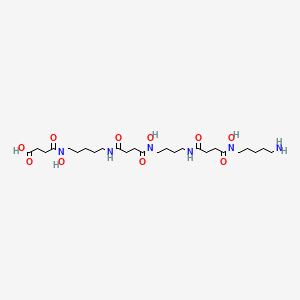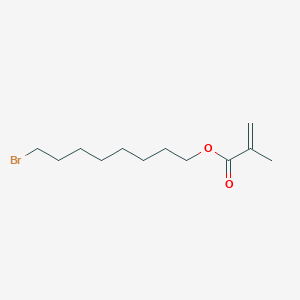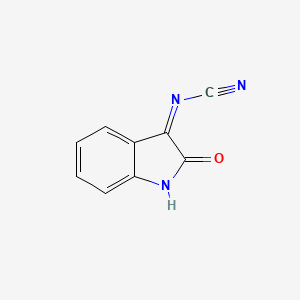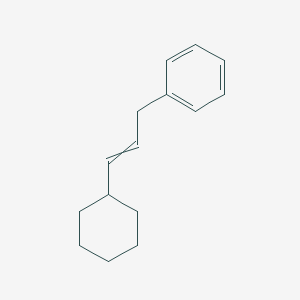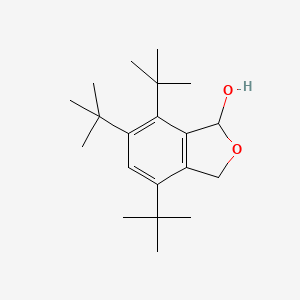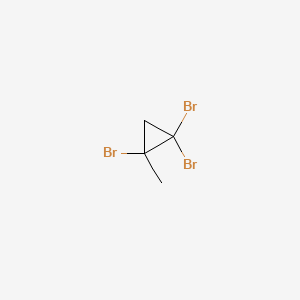
Cyclopropane, 1,1,2-tribromo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,1,2-tribromo-2-methyl- is an organic compound with the molecular formula C₄H₅Br₃. It is a derivative of cyclopropane, where three bromine atoms and one methyl group are substituted on the cyclopropane ring. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1,2-tribromo-2-methyl- can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of cyclopropane, 1,1,2-tribromo-2-methyl- may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclopropane, 1,1,2-tribromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the bromine atoms.
Elimination: Strong bases such as potassium hydroxide (KOH) can facilitate the elimination of bromine atoms to form alkenes.
Major Products Formed
Substitution: Products include hydroxylated or alkylated cyclopropane derivatives.
Reduction: Products include less brominated cyclopropane derivatives.
Elimination: Products include alkenes with varying degrees of unsaturation.
科学的研究の応用
Cyclopropane, 1,1,2-tribromo-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers study its derivatives for potential pharmacological activities.
Material Science: The compound is used in the development of novel materials with unique properties.
Chemical Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.
作用機序
The mechanism of action of cyclopropane, 1,1,2-tribromo-2-methyl- involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- Cyclopropane, 1,1,2-tribromo-2,3,3-trimethyl-
- Cyclopropane, 1,1,2,2-tetramethyl-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1,1,2-tribromo-2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of three bromine atoms and one methyl group on the cyclopropane ring makes it a valuable compound for studying the effects of halogenation and methylation on cyclopropane reactivity.
特性
CAS番号 |
130894-83-6 |
|---|---|
分子式 |
C4H5Br3 |
分子量 |
292.79 g/mol |
IUPAC名 |
1,1,2-tribromo-2-methylcyclopropane |
InChI |
InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3 |
InChIキー |
UUUWBZZHGHDTSR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)


![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
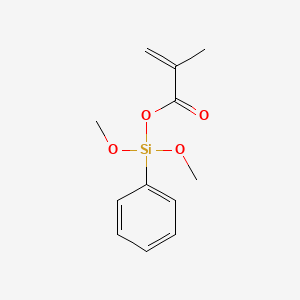
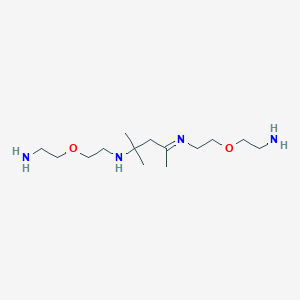
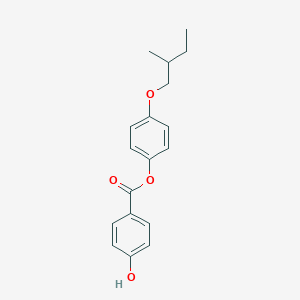
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

